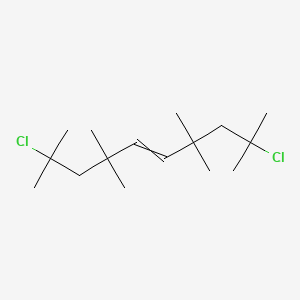
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is an organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a decene backbone. This compound is part of a broader class of halogenated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of a decene derivative under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and chlorine gas are fed into a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation can produce alcohols, ketones, or carboxylic acids.
科学的研究の応用
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorotoluene
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloroacetophenone
Uniqueness
Compared to similar compounds, 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
特性
CAS番号 |
112916-35-5 |
|---|---|
分子式 |
C16H30Cl2 |
分子量 |
293.3 g/mol |
IUPAC名 |
2,9-dichloro-2,4,4,7,7,9-hexamethyldec-5-ene |
InChI |
InChI=1S/C16H30Cl2/c1-13(2,11-15(5,6)17)9-10-14(3,4)12-16(7,8)18/h9-10H,11-12H2,1-8H3 |
InChIキー |
IITDIXNAROSHPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C)Cl)C=CC(C)(C)CC(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


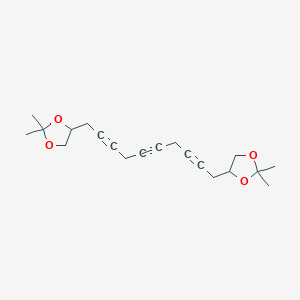




![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
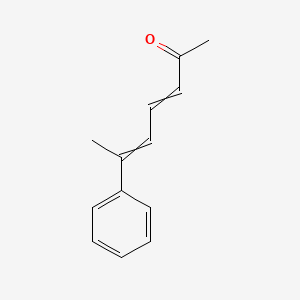
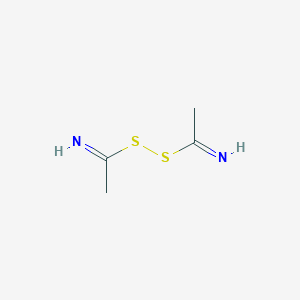
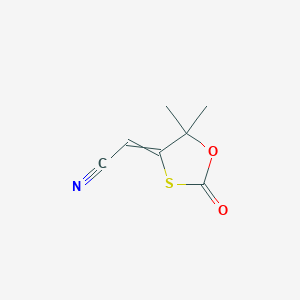
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
